molecular formula C6H11I B2605746 (3-iodopropyl)cyclopropane CAS No. 1835744-75-6

(3-iodopropyl)cyclopropane

Cat. No.: B2605746
CAS No.: 1835744-75-6
M. Wt: 210.058
InChI Key: VVWFXXSZVSSHHH-UHFFFAOYSA-N
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Description

3-Iodopropylcyclopropane is a chemical compound with the CAS Number: 1835744-75-6 . It has a molecular weight of 210.06 .

Scientific Research Applications

Ring-opening and Dichlorination

Donor-acceptor cyclopropanes, when reacted with iodobenzene dichloride, undergo ring-opening 1,3-dichlorination to yield products with chlorine atoms adjacent to the donor and acceptor groups. This process, utilizing various donor and acceptor moieties, underscores the versatility of cyclopropane derivatives in synthetic chemistry (Garve, Barkawitz, Jones, & Werz, 2014).

Formation and Rate Studies

The reduction of 2-substituted 1,3-diiodopropane derivatives with tin hydride provides a pathway to substituted cyclopropanes. This reaction, proceeding through a homolytic substitution of the 3-iodopropyl radical, demonstrates the potential of 3-Iodopropylcyclopropane in generating cyclopropane rings, with significant implications for the synthesis of cyclic compounds (Curran & Gabarda, 1999).

Heterosubstituted Cyclopropanation

A reagent derived from iodoform, chromium(II) chloride, and tetraethylethylenediamine in THF enables the stereoselective production of iodocyclopropanes from terminal alkenes. This methodology highlights the application of 3-Iodopropylcyclopropane in the selective heterosubstituted cyclopropanation of alkenes, producing cyclopropylsilanes and cyclopropylboronic esters with functional group compatibility under mild conditions (Takai, Toshikawa, Inoue, Kokumai, & Hirano, 2007).

Photolysis Studies

The selective deuterated 2-chloropropane study via 222 nm photolysis offers insights into site-specific bond cleavage, providing a foundational understanding of reaction mechanisms involving cyclopropane derivatives. This research contributes to the broader knowledge of photolytic reactions and their potential applications in material science and organic synthesis (Mathews, Wang, & Koplitz, 1994).

Hypervalent-Iodine-Mediated Synthesis

The development of a method for the synthesis of cyclopropanes from β-keto esters and activated methylene compounds under metal-free conditions showcases the role of hypervalent iodine reagents. This approach, emphasizing the synthesis of complex molecules including asymmetric cyclopropanes, illustrates the utility of 3-Iodopropylcyclopropane in modern synthetic methodologies (Duan, Zhang, & Zhang, 2016).

Safety and Hazards

The safety data sheet for 3-Iodopropylcyclopropane indicates that it is harmful if swallowed, causes serious eye damage, is toxic if inhaled, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and causes damage to organs through prolonged or repeated exposure .

Mechanism of Action

Target of Action

It’s known that cyclopropane derivatives, which 3-iodopropylcyclopropane is a part of, have been used in the modification of pharmacologically active compounds . The cyclopropane fragment imposes conformational rigidity on the molecules of physiologically active compounds .

Mode of Action

Cyclopropane derivatives are known to increase the metabolic stability of target structures . This suggests that 3-Iodopropylcyclopropane may interact with its targets by enhancing their metabolic stability.

Biochemical Pathways

It’s known that cyclopropane derivatives can extend the scope of the therapeutic action of medicines . This suggests that 3-Iodopropylcyclopropane may influence various biochemical pathways, leading to a broad range of downstream effects.

Pharmacokinetics

The cyclopropane fragment in 3-iodopropylcyclopropane is known to increase the metabolic stability of target structures , which could potentially impact its bioavailability.

Result of Action

Given that cyclopropane derivatives can extend the scope of the therapeutic action of medicines , it’s plausible that 3-Iodopropylcyclopropane could have a wide range of effects at the molecular and cellular levels.

Action Environment

It’s known that the cyclopropane fragment in 3-iodopropylcyclopropane can increase the metabolic stability of target structures , suggesting that it may have a certain degree of environmental stability.

Properties

IUPAC Name

3-iodopropylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11I/c7-5-1-2-6-3-4-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWFXXSZVSSHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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